

2-Hydroxy-4-iodobenzaldehyde CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-4-iodobenzaldehyde**

Cat. No.: **B1592207**

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An In-depth Technical Guide to **2-Hydroxy-4-iodobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-4-iodobenzaldehyde**, a key chemical intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications, particularly within the sphere of drug discovery and development.

Chemical Identity and Properties

2-Hydroxy-4-iodobenzaldehyde, also known as 4-iodosalicylaldehyde, is an aromatic organic compound.^[1] Its structure incorporates a benzene ring substituted with a hydroxyl group, an aldehyde group, and an iodine atom. This trifunctional nature makes it a versatile building block in organic synthesis.

Chemical Identifiers

The following table summarizes the key chemical identifiers for **2-Hydroxy-4-iodobenzaldehyde**.

Identifier	Value
CAS Number	38170-02-4 [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₅ IO ₂ [1] [4] [6]
IUPAC Name	2-hydroxy-4-iodobenzaldehyde [6]
Synonyms	4-iodosalicylaldehyde, 4-iodo-salicylaldehyde, 4-iodo-2-hydroxy-benzaldehyde [1]
InChI	InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H [1] [6]
InChIKey	UPUMRAVJDXWXMP-UHFFFAOYSA-N [1] [6]
SMILES	C1=CC(=C(C=C1)O)C=O [6]
MDL Number	MFCD08457196 [2]

Physicochemical Properties

Quantitative physical and chemical properties are presented below.

Property	Value
Molecular Weight	248.02 g/mol [6]
Appearance	Yellow solid [5]
Purity	≥98% [1] [2]
Melting Point	89-97 °C (lit.)

Synthesis of 2-Hydroxy-4-iodobenzaldehyde

A common laboratory-scale synthesis involves the formylation of 2-iodophenol. The following protocol provides a step-by-step methodology.

Experimental Protocol: Formylation of 2-Iodophenol

This procedure is adapted from established methods for the synthesis of **2-Hydroxy-4-iodobenzaldehyde**.^[5]

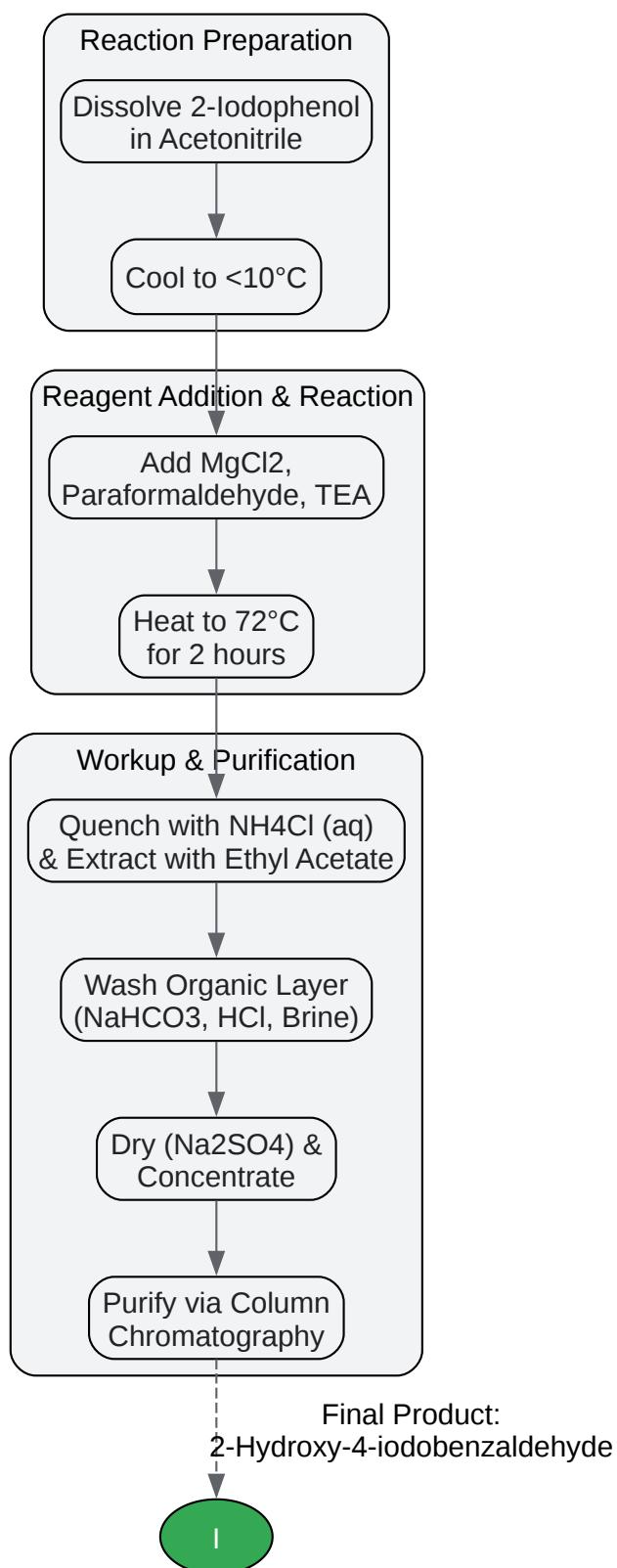
Materials:

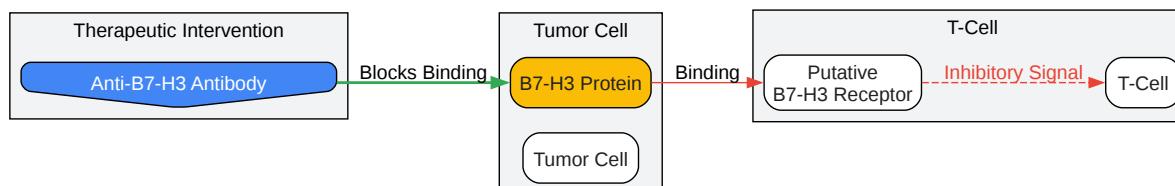
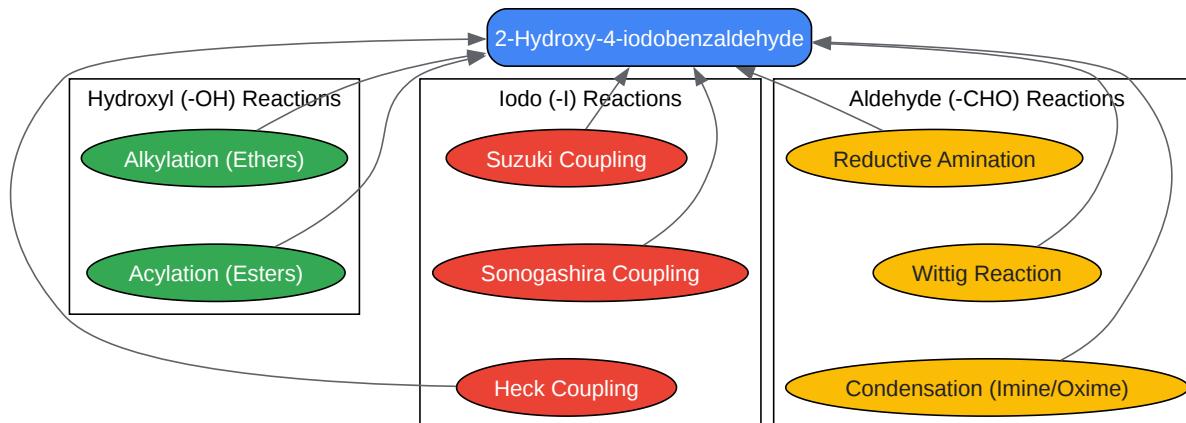
- 2-Iodophenol
- Magnesium chloride ($MgCl_2$)
- Paraformaldehyde
- Triethylamine (TEA)
- Acetonitrile (ACN)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate
- Aqueous sodium bicarbonate ($NaHCO_3$)
- 1N Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Initial Setup: In a suitable reaction vessel, create a solution of 2-iodophenol (1.0 eq, e.g., 30 g, 136 mmol) in acetonitrile (ACN). Cool the solution in an ice bath.
- Addition of Reagents: To the cooled solution, add magnesium chloride (1.5 eq, e.g., 19.5 g, 204 mmol) in portions, ensuring the internal temperature remains below 10 °C.^[5]
- Subsequently, add paraformaldehyde (7.0 eq, e.g., 28.6 g, 954 mmol) and triethylamine (4.0 eq, e.g., 76 mL, 545 mmol).^[5] An exothermic reaction may be observed.
- Reaction: Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.^[5]

- Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a saturated aqueous ammonium chloride solution (e.g., 500 mL) and extract the product with ethyl acetate (e.g., 2 x 150 mL).[5]
- Workup - Washing: Combine the organic layers. Sequentially wash the combined organic phase with aqueous sodium bicarbonate, 1N hydrochloric acid, and brine (e.g., 2 x 150 mL for each wash).[5]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]
- Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate mixture (e.g., 5% ethyl acetate in hexane), to yield **2-hydroxy-4-iodobenzaldehyde** as a yellow solid.[5]





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- To cite this document: BenchChem. [2-Hydroxy-4-iodobenzaldehyde CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592207#2-hydroxy-4-iodobenzaldehyde-cas-number-and-properties]

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